N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide is a synthetic organic compound, notable for its complex structure, combining elements of indole and pyridazine moieties. This unique configuration allows it to exhibit diverse biochemical interactions, making it a compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide involves multi-step organic synthesis. The initial step typically involves the preparation of the indole moiety, followed by the synthesis of the pyridazine component. Key reaction steps may include:
Cyclization reactions to form the indole structure.
Formation of the pyridazine ring through condensation reactions.
Coupling of the two moieties via carbon-carbon bond formation, often employing catalysts such as palladium.
Amidation to introduce the carboxamide group.
Industrial Production Methods: Large-scale production may utilize optimized synthetic pathways that enhance yield and purity while minimizing by-products. Flow chemistry and continuous processing techniques are often employed in industrial settings to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of hydroxylated or ketone derivatives, depending on the specific oxidizing agent used.
Reduction: Reduction reactions can transform the oxopyridazinyl ring, potentially yielding reduced pyridazine derivatives.
Substitution: The indole and pyridazine rings can participate in electrophilic and nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution reactions may involve halogenating agents or nucleophiles like amines and alkoxides.
Major Products:
Scientific Research Applications
Chemistry: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide is employed as a precursor in the synthesis of complex organic molecules and for studying reaction mechanisms.
Biology: In biological research, this compound is used to investigate cell signaling pathways and receptor-ligand interactions due to its ability to bind with specific proteins.
Medicine: Its structure allows it to act as a potential lead compound for drug development, particularly in targeting neurological and inflammatory diseases.
Industry: In the industrial sector, it serves as an intermediate in the synthesis of dyes, agrochemicals, and advanced materials.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its indole moiety allows it to fit into binding sites on proteins, while the pyridazine ring can engage in additional interactions, stabilizing the compound-protein complex. This dual interaction enhances its efficacy and selectivity in biochemical assays.
Comparison with Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-sulfonamide
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-thioamide
Uniqueness: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide is unique due to its specific combination of structural motifs, leading to unique binding affinities and functional properties not observed in its analogs. The carboxamide group enhances its solubility and bioavailability, distinguishing it from similar compounds that may lack these properties.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17-6-5-16(12-1-2-12)21-22(17)10-9-20-18(24)14-3-4-15-13(11-14)7-8-19-15/h3-8,11-12,19H,1-2,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABACNJKQGQZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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